molecular formula C20H13ClN2O3 B13127950 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione CAS No. 88623-57-8

1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione

Cat. No.: B13127950
CAS No.: 88623-57-8
M. Wt: 364.8 g/mol
InChI Key: SMKWAWPQMWOWKI-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione is a chemical compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, its ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A parent compound with similar structural features but lacking the amino and chloro substituents.

    1,4-Diaminoanthracene-9,10-dione: Similar to 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione but without the chloro and phenoxy groups.

    6-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups present in this compound.

Uniqueness

This compound stands out due to its unique combination of amino, chloro, and phenoxy groups.

Properties

CAS No.

88623-57-8

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)16-14(22)9-15(18(23)17(16)19(12)24)26-11-4-2-1-3-5-11/h1-9H,22-23H2

InChI Key

SMKWAWPQMWOWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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